molecular formula C10H11ClFNO3 B8112254 (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B8112254
M. Wt: 247.65 g/mol
InChI Key: PVFWDJBNASYQGK-ZETCQYMHSA-N
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Description

This compound is a chiral, non-proteinogenic amino acid derivative of phenylalanine. Its structure features a propanoic acid backbone with a (2S)-configuration and a phenyl ring substituted at positions 2 (fluoro), 3 (methoxy), and 4 (chloro). The unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or transporters sensitive to halogenated and methoxylated aromatic groups .

Properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFWDJBNASYQGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1F)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid, often referred to as a derivative of amino acids with specific halogen substitutions, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H12ClFNO3\text{C}_{11}\text{H}_{12}\text{ClFNO}_3

It features a chiral center at the second carbon atom, contributing to its potential biological activity through stereospecific interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid. For instance, derivatives with similar structural motifs have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0048
Staphylococcus aureus0.0195

The mechanism by which (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid exerts its effects is likely related to its ability to inhibit specific enzymes or pathways crucial for microbial growth. For example, studies on structurally related compounds suggest that they may interfere with cell wall synthesis or disrupt membrane integrity .

3. Therapeutic Applications

Given its biological activity, this compound may have potential applications in treating infections caused by resistant bacterial strains. The presence of halogen substituents has been shown to enhance the lipophilicity and bioavailability of similar compounds, making them suitable candidates for drug development .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of phenylalanine derivatives demonstrated that modifications at the para position significantly enhanced antibacterial activity. The derivative corresponding to (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid exhibited notable inhibition against Staphylococcus aureus, suggesting that the specific substitution pattern is critical for activity .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR analysis involving various halogenated phenylalanine derivatives, it was found that the introduction of electron-withdrawing groups like chlorine and fluorine at specific positions improved binding affinity to bacterial targets. This study emphasized the importance of molecular modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key analogs based on substituents, molecular weight, and biological relevance:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Relevance References
(2S)-2-Amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid 4-Cl, 2-F, 3-OCH₃ 263.67 Enhanced lipophilicity; potential LAT1 inhibitor
(2S)-2-Amino-3-(4-chlorophenyl)propanoic acid 4-Cl 199.63 Intermediate polarity; limited cellular uptake
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid 4-F 183.17 Improved metabolic stability; LAT1 substrate
(2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-OH, 3,5-I₂ 471.00 High molecular weight; thyroid hormone analog
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid 3,4-OCH₃, α-CH₃ 239.27 Steric hindrance; reduced enzymatic degradation

Key Observations :

  • Methoxy Group: The 3-OCH₃ group introduces steric bulk and electron-donating effects, which may influence binding to aromatic pocket-containing targets like the L-type amino acid transporter 1 (LAT1) .
  • Molecular Weight : Bulky substituents (e.g., diiodo in ) reduce solubility but improve receptor affinity in hormone analogs .
LAT1 Inhibition and Substrate Selectivity
  • Target Compound: The combination of 4-Cl, 2-F, and 3-OCH₃ may optimize LAT1 binding by balancing hydrophobic interactions (Cl, F) and hydrogen bonding (OCH₃). This is supported by studies showing that halogenated phenylalanines exhibit higher LAT1 affinity than non-halogenated analogs .
  • 4-Fluoro Analog () : Demonstrated 80% LAT1 transport inhibition at 10 µM, suggesting fluorine’s role in enhancing selectivity .
  • 3,4-Dimethoxy Analog () : The α-methyl group reduces enzymatic cleavage, prolonging half-life in vivo, but may hinder LAT1 recognition due to steric effects .
Anti-Inflammatory and Enzyme Modulation
  • Sulfonamide Derivatives (): Compounds like (2S)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid show COX-2 inhibition (IC₅₀ = 2.1 µM), highlighting the importance of sulfonyl groups for enzyme targeting .
  • Thyroid Hormone Analogs () : Diiodo-substituted phenylalanines act as T3/T4 mimetics, emphasizing iodine’s role in nuclear receptor activation .

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